5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one
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Overview
Description
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[55]undecan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is part of the spiro[55]undecane family, which is characterized by a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro[5.5]undecane derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler spirocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified spirocyclic compounds.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved include inhibition of enzymatic activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3, a key enzyme in RNA methylation.
Spiro[5.5]undecane derivatives: Various derivatives with different functional groups exhibit unique chemical and biological properties.
Uniqueness
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5Its spirocyclic structure also contributes to its unique properties compared to other similar compounds .
Properties
CAS No. |
117309-98-5 |
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Molecular Formula |
C23H27NO3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C23H27NO3S/c25-22-15-14-21(28(26,27)20-12-6-2-7-13-20)23(16-8-3-9-17-23)24(22)18-19-10-4-1-5-11-19/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
InChI Key |
KYLCENDPRLLMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CCC(=O)N2CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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